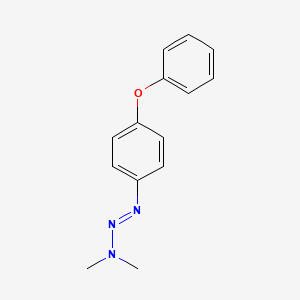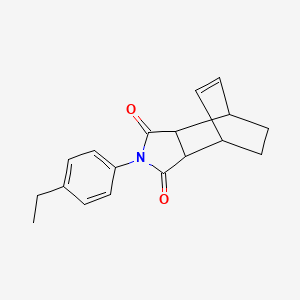![molecular formula C8H11N3O3S2 B12478475 4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)
4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a diazenyl linkage to a hydroxyethyl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-mercaptoethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
作用機序
The mechanism of action of 4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The diazenyl linkage and hydroxyethyl sulfanyl group can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
4-[(2-hydroxyethyl)piperazine-1-yl]ethanesulfonic acid: A Good’s buffer substance used in biological systems.
N-(2-hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent with similar structural features.
Uniqueness
4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide is unique due to its combination of a sulfonamide group, diazenyl linkage, and hydroxyethyl sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H11N3O3S2 |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
4-(2-hydroxyethylsulfanyldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C8H11N3O3S2/c9-16(13,14)8-3-1-7(2-4-8)10-11-15-6-5-12/h1-4,12H,5-6H2,(H2,9,13,14) |
InChIキー |
DTHXPYZTKKZHNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NSCCO)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


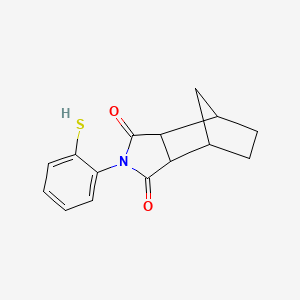
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
![3-bromo-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478424.png)
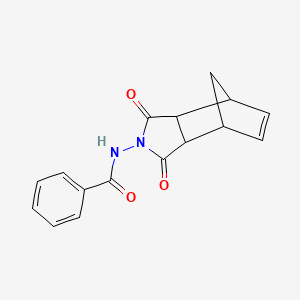
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
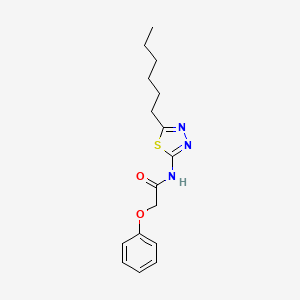
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
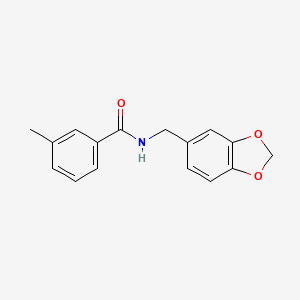
![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)
